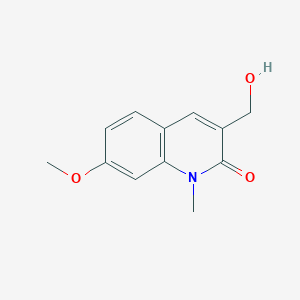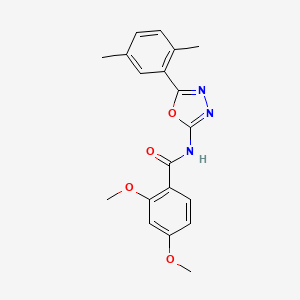
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of molecules incorporating 1,3,4-oxadiazole rings, known for their diverse pharmacological properties. The specific structure of this compound suggests a potential for varied chemical reactions and applications, particularly due to the presence of dimethylphenyl and dimethoxybenzamide groups.
Synthesis Analysis
Synthesis involves multiple steps, starting from 2,4-dimethylcarbolic acid refluxed with ethyl 2-bromoacetate, followed by conversion to corresponding hydrazides, and further reactions leading to the final molecule. This process highlights the complexity and precision required in synthesizing such compounds, with specific conditions influencing the yield and purity of the product (Rasool et al., 2016).
Molecular Structure Analysis
Molecular structure determinations often involve X-ray crystallography, providing insights into the arrangement of atoms within the molecule. This information is crucial for understanding how structural features influence chemical behavior and interactions with other molecules.
Chemical Reactions and Properties
The compound's functional groups, such as ether, 1,3,4-oxadiazole, and benzamide, participate in various chemical reactions. These include synthesis of derivatives through reactions with different reagents, offering pathways to explore new compounds with potentially enhanced properties.
Physical Properties Analysis
Physical properties, including melting points, solubility, and crystal structure, are essential for determining the compound's suitability for specific applications. These properties influence the handling, formulation, and storage conditions of the compound.
Chemical Properties Analysis
Chemical properties are directly related to the compound's reactivity, stability, and interaction with biological systems. Studies on this compound have shown significant antibacterial activity, demonstrating its potential in developing new antimicrobial agents (Rasool et al., 2016).
Aplicaciones Científicas De Investigación
Antimicrobial and Anti-Proliferative Activities
Research demonstrates the synthesis of N-Mannich bases of 1,3,4-oxadiazole derivatives, showing significant in vitro inhibitory activity against pathogenic bacteria and fungi, including Gram-positive and Gram-negative bacteria, and the yeast-like fungus Candida albicans. Some derivatives exhibited broad-spectrum antibacterial activities, while others showed potent activity against specific bacteria. Additionally, certain compounds were evaluated for their anti-proliferative activity against various cancer cell lines, indicating promising anticancer potential (L. H. Al-Wahaibi et al., 2021).
Anticancer and Antimycobacterial Agents
The synthesis of 1,3,4-oxadiazole derivatives, including analogs of 2,5-dimethoxybenzoic acid, revealed superior activity against various cancer cell lines, notably MDA231 cells. These derivatives also displayed excellent activity against specific cancer cells, demonstrating their potential as anticancer and antimycobacterial agents (N. Polkam et al., 2017).
Antimicrobial Activity
A series of 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives were synthesized and characterized, showing potential antimicrobial activity comparable to commercial antibiotics against tested strains (K. Mohana, 2013).
Antioxidant Activity
New compounds bearing 1,3,4-oxadiazole moieties were synthesized, exhibiting significant antioxidant properties in free-radical scavenging ability assessments. This highlights their potential therapeutic use as antioxidants (R. M. Shakir et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-11-5-6-12(2)15(9-11)18-21-22-19(26-18)20-17(23)14-8-7-13(24-3)10-16(14)25-4/h5-10H,1-4H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZSELHANCWJOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

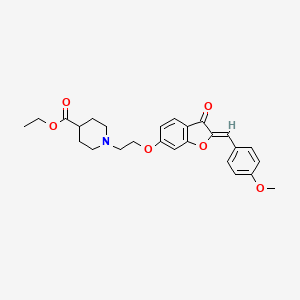
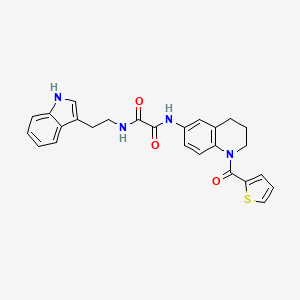
![6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole](/img/structure/B2482858.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzoylbenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2482859.png)
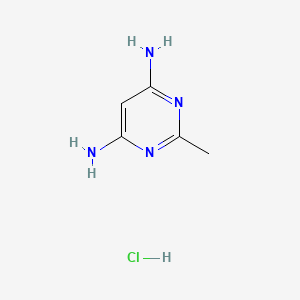


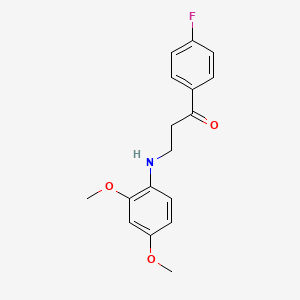
![N-(4-fluorophenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide](/img/structure/B2482868.png)
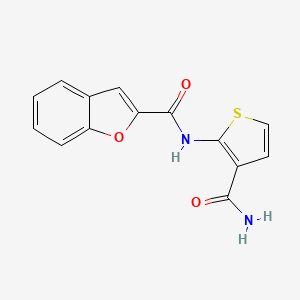
![Imidazo[1,2-a]pyrimidine-7-carboxylic acid;hydrochloride](/img/structure/B2482871.png)
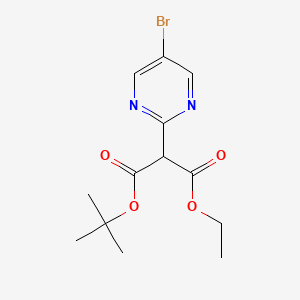
![(E)-N-(benzo[d]thiazol-2-yl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide](/img/structure/B2482873.png)
